molecular formula C13H20Cl2N2 B13091734 3-(4-Chlorobenzyl)-1-methylpiperidin-4-amine hydrochloride

3-(4-Chlorobenzyl)-1-methylpiperidin-4-amine hydrochloride

Cat. No.: B13091734
M. Wt: 275.21 g/mol
InChI Key: XLKRLXIRZOEWJR-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzyl)-1-methylpiperidin-4-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a 4-chlorobenzyl group attached to the piperidine ring, which is further substituted with a methyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzyl)-1-methylpiperidin-4-amine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with 1-methylpiperidine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is isolated as a hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzyl)-1-methylpiperidin-4-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like sodium azide, potassium cyanide, and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

3-(4-Chlorobenzyl)-1-methylpiperidin-4-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzyl)-1-methylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dichlorobenzyl)-piperidine hydrochloride
  • 1-(2-chlorobenzyl)-3-piperidinyl carbamate hydrochloride
  • 1-(4-chlorobenzyl)-3-piperidinyl carbamate hydrochloride

Uniqueness

3-(4-Chlorobenzyl)-1-methylpiperidin-4-amine hydrochloride is unique due to its specific substitution pattern and the presence of both a methyl group and an amine group on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H20Cl2N2

Molecular Weight

275.21 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-methylpiperidin-4-amine;hydrochloride

InChI

InChI=1S/C13H19ClN2.ClH/c1-16-7-6-13(15)11(9-16)8-10-2-4-12(14)5-3-10;/h2-5,11,13H,6-9,15H2,1H3;1H

InChI Key

XLKRLXIRZOEWJR-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C(C1)CC2=CC=C(C=C2)Cl)N.Cl

Origin of Product

United States

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